![molecular formula C12H8O2 B1202526 2-Hydroxydibenzofuran CAS No. 86-77-1](/img/structure/B1202526.png)
2-Hydroxydibenzofuran
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxydibenzofuran involves various methods, including cyclization reactions, oxidative processes, and functional group transformations. Researchers have explored both natural and synthetic routes to obtain this compound. Notably, natural sources containing benzofuran derivatives have been investigated for potential isolation and extraction of 2-Hydroxydibenzofuran .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including 2-Hydroxydibenzofuran, have been shown to possess strong anti-tumor activities . These compounds could potentially be used in the development of new cancer treatments.
Antibacterial Properties
Benzofuran compounds have demonstrated significant antibacterial properties . This suggests that 2-Hydroxydibenzofuran could be used in the development of new antibacterial drugs.
Anti-Oxidative Effects
The anti-oxidative effects of benzofuran compounds have been well-documented . This indicates that 2-Hydroxydibenzofuran could be used in the development of drugs to combat oxidative stress-related diseases.
Anti-Viral Applications
Benzofuran compounds have shown strong anti-viral activities . This suggests that 2-Hydroxydibenzofuran could be used in the development of new antiviral drugs.
Hepatitis C Treatment
A recently discovered macrocyclic benzofuran compound has shown anti-hepatitis C virus activity . This suggests that 2-Hydroxydibenzofuran could potentially be used in the treatment of hepatitis C.
Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This indicates that 2-Hydroxydibenzofuran could be used in the development of new anticancer drugs.
properties
IUPAC Name |
dibenzofuran-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIDRHWWNZRUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235338 | |
Record name | 2-Hydroxydibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxydibenzofuran | |
CAS RN |
86-77-1 | |
Record name | 2-Dibenzofuranol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxydibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxydibenzofuran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxydibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzofuran-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-DIBENZOFURANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36LCB7L6S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Hydroxydibenzofuran?
A1: The molecular formula of 2-Hydroxydibenzofuran is C12H8O2, and its molecular weight is 184.19 g/mol.
Q2: What are the common synthetic routes to obtain 2-Hydroxydibenzofuran?
A2: Several synthetic approaches have been reported, including:
- Photocyclization of phenylbenzoquinone: This method utilizes light to induce cyclization, leading to the formation of 2-Hydroxydibenzofuran. This process involves a triplet state intermediate and subsequent reactions influenced by the solvent environment. [, ]
- Acid-catalyzed reactions: Researchers have demonstrated the synthesis of 2-Hydroxydibenzofuran and its derivatives through acid-catalyzed reactions involving quinones and phenols. These reactions proceed via quinone hemiacetal intermediates. []
- Two-step synthesis from 2,2′-Dihydroxy-3,3′,5,5′-tetra-tert-butylbiphenyl: This method offers a convenient route and involves two distinct steps for the preparation of 2-Hydroxydibenzofuran. [, ]
Q3: What spectroscopic data is available for characterizing 2-Hydroxydibenzofuran?
A3: While the provided research excerpts do not delve into specific spectroscopic details, 1H NMR and 13C NMR data are commonly used to characterize this compound and its derivatives. [, ]
Q4: How is 2-Hydroxydibenzofuran metabolized by microorganisms?
A4: Research suggests that certain fungal and bacterial species can degrade 2-Hydroxydibenzofuran. For instance, Sphingomonas sp. strain HH69 utilizes it as a sole carbon and energy source. The degradation process involves the formation of salicylic acid derivatives. [] Fungi like Trichosporon mucoides have also shown the ability to oxidize dibenzofuran, leading to the formation of hydroxylated derivatives and ring cleavage products. []
Q5: What is the role of 2-Hydroxydibenzofuran in the photochemical transformation of phenolic compounds?
A5: Studies indicate that 2-Hydroxydibenzofuran can be formed during the UVA irradiation of anthraquinone-2-sulfonate in the presence of phenol. This highlights the potential role of quinone photochemistry in the formation of secondary pollutants from phenolic compounds in the environment. []
Q6: What potential applications are being explored for 2-Hydroxydibenzofuran and its derivatives?
A6: One area of interest is the development of psoralen analogues as potential anticancer agents. Researchers have synthesized 3H-benzofuro[3,2-f]chromen-3-ones, derivatives of 2-Hydroxydibenzofuran, and evaluated their anti-proliferative activity against human cancer cell lines. [, ] Additionally, novel anilinodibenzofuranols, synthesized via iron-catalyzed aryl-aryl cross-coupling, have demonstrated promising anti-tubercular and cytotoxic activities. []
Q7: Are there any potential environmental concerns associated with 2-Hydroxydibenzofuran?
A7: While specific ecotoxicological data was not presented in the provided research, the formation of 2-Hydroxydibenzofuran as a byproduct in photochemical reactions involving phenolic compounds raises concerns about its potential presence and persistence in the environment. []
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